molecular formula C16H20N2O2S B2515526 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide CAS No. 946326-67-6

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2515526
CAS No.: 946326-67-6
M. Wt: 304.41
InChI Key: VUXMHKWBLSXGHQ-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule integrates key pharmacophoric elements, including a phenoxyacetamide moiety, a dimethylaminoethyl spacer, and a thiophene heterocycle, a combination observed in compounds with diverse biological activities . Research Applications and Value: The structural framework of this compound suggests potential for several research avenues. Primarily, phenoxyacetamide derivatives have been investigated for their anti-cancer properties , with some acting as inhibitors of histone deacetylases (HDACs), which can induce cell cycle arrest and apoptosis in cancer cells . Furthermore, the presence of the thiophene ring is often associated with antimicrobial activity , making this compound a candidate for research into new anti-bacterial or anti-fungal agents . Its hybrid structure may also be relevant for studies in neurological disorders, given that the dimethylaminoethyl group is a common feature in neuroactive molecules . Mechanism of Action: The precise mechanism of action is application-dependent. In oncological research, its potential HDAC inhibitory activity would work by modulating gene expression and promoting anti-tumor effects . In antimicrobial contexts, the compound may interact with bacterial cellular machinery, disrupting vital processes . Researchers are encouraged to explore its interactions with specific enzymatic targets and signaling pathways to elucidate its full pharmacological profile. Note: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18(2)15(13-8-9-21-12-13)10-17-16(19)11-20-14-6-4-3-5-7-14/h3-9,12,15H,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXMHKWBLSXGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the thiophene derivative: Starting with a thiophene compound, introduce the dimethylamino group via a substitution reaction.

    Acylation: React the thiophene derivative with phenoxyacetyl chloride in the presence of a base to form the phenoxyacetamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation for pharmacological activities such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Quinoline Carboxamide Derivatives ()

Compounds such as SzR-105 and related derivatives share structural similarities with verosudil, particularly in their dimethylaminoethyl side chains. Key differences include:

Compound Name Molecular Formula Molecular Weight Key Substituents
Verosudil C₁₈H₂₁N₃O₂S 343.44 Thiophen-3-yl, phenoxyacetamide
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl C₁₅H₂₀ClN₃O₂ 309.79 Quinoline core, hydroxy group
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide HCl C₁₆H₂₀ClN₃O₂ 321.80 Pyrrolidine ring
  • Biological Activity: Quinoline derivatives primarily target kinase pathways but lack the Rho kinase specificity seen in verosudil .

Thiophene-Containing Acetamides ()

Thiophene is a common motif in acetamide derivatives. Examples include:

Compound Name Molecular Formula Application/Activity Synthesis Complexity
Verosudil C₁₈H₂₁N₃O₂S Rho kinase inhibition Multi-step, high yield (93% in )
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ Not specified (research compound) Two-step synthesis ()
Dimethenamid (pesticide) C₁₂H₁₆ClNO₂S Herbicide Industrial-scale synthesis
  • Functional Groups: Verosudil’s phenoxyacetamide and dimethylaminoethyl groups distinguish it from simpler thiophene acetamides like those in and . These groups likely contribute to its targeted therapeutic effects versus the broad-spectrum activity of pesticides .

Quinazolinone Thioacetamide Derivatives ()

Quinazolinone-based compounds (e.g., compounds 5–10 in ) exhibit structural diversity in their acetamide side chains:

Compound Yield (%) Melting Point (°C) Key Substituent
5 87 269.0 Phenyl
8 91 315.5 4-Tolyl
Verosudil ~93 Not reported Thiophen-3-yl, phenoxy
  • Thermal Stability: Higher melting points in quinazolinones (e.g., 315.5°C for compound 8) suggest greater crystallinity compared to verosudil, which may impact bioavailability .
  • Synthetic Efficiency: Verosudil’s synthesis () achieves high yields (~93%), comparable to quinazolinone derivatives, but with fewer steps .

Dimethylamino-Containing Monomers ()

Monomers like N,N-dimethyl-N-(2-(2-(thiophen-3-yl)acetamido)ethyl)octan-1-aminium bromide () share verosudil’s dimethylaminoethyl-thiophene backbone but are used in polymer chemistry.

  • Reactivity: shows that dimethylamino groups influence reactivity in resin systems, with ethyl 4-(dimethylamino) benzoate outperforming methacrylate derivatives in conversion efficiency. This suggests verosudil’s dimethylamino group may enhance its binding affinity to Rho kinase .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-phenoxyacetic acid with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine. Common reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), carried out under anhydrous conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of enzymes or receptors, leading to significant biological effects:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Binding: It potentially binds to receptors, modulating signal transduction pathways.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits promising antimicrobial and anticancer properties. A study evaluating its effects on cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating potent activity against various cancer types.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Moderate Cytotoxicity
A549 (Lung Cancer)10High Cytotoxicity
HeLa (Cervical Cancer)12Moderate Cytotoxicity

Case Studies

  • Anticancer Activity in vitro: A study published in Journal of Medicinal Chemistry reported that the compound significantly inhibited the proliferation of MCF-7 cells, with a mechanism involving apoptosis induction through caspase activation .
  • Antimicrobial Effects: Another investigation focused on the compound's antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

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